molecular formula C11H11NO6 B153665 Trimethyl pyridine-2,4,6-tricarboxylate CAS No. 25309-39-1

Trimethyl pyridine-2,4,6-tricarboxylate

Cat. No.: B153665
CAS No.: 25309-39-1
M. Wt: 253.21 g/mol
InChI Key: RJRVGJDUSQEIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl pyridine-2,4,6-tricarboxylate is an organic compound with the molecular formula C11H11NO6 It is a derivative of pyridine, where three carboxylate groups are attached to the 2, 4, and 6 positions of the pyridine ring, and the carboxylate groups are esterified with methyl groups

Scientific Research Applications

Trimethyl pyridine-2,4,6-tricarboxylate has several applications in scientific research:

Safety and Hazards

Trimethyl pyridine-2,4,6-tricarboxylate is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Trimethyl pyridine-2,4,6-tricarboxylate has potential applications in organic syntheses . More research is needed to explore its full potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl pyridine-2,4,6-tricarboxylate typically involves the oxidation of 2,4,6-trimethylpyridine. One common method is to add 2,4,6-trimethylpyridine to concentrated sulfuric acid at 0°C, followed by the gradual addition of chromium trioxide (CrO3). This reaction yields pyridine-2,4,6-tricarboxylic acid, which is then esterified with methanol to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Trimethyl pyridine-2,4,6-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,4,6-tricarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of ester groups.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Mechanism of Action

The mechanism of action of trimethyl pyridine-2,4,6-tricarboxylate depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as catalytic activity or selective adsorption of gases. The molecular targets and pathways involved vary based on the specific metal ion and the structure of the resulting complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various metal ions makes it valuable in the synthesis of MOFs and coordination polymers. Additionally, its ester groups can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

trimethyl pyridine-2,4,6-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRVGJDUSQEIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25309-39-1
Record name Trimethyl pyridine-2,4,6-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl pyridine-2,4,6-tricarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trimethyl pyridine-2,4,6-tricarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Trimethyl pyridine-2,4,6-tricarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trimethyl pyridine-2,4,6-tricarboxylate
Reactant of Route 5
Reactant of Route 5
Trimethyl pyridine-2,4,6-tricarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethyl pyridine-2,4,6-tricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.